molecular formula C7H11NO B1362679 4-(Prop-2-yn-1-yl)morpholine CAS No. 5799-76-8

4-(Prop-2-yn-1-yl)morpholine

カタログ番号: B1362679
CAS番号: 5799-76-8
分子量: 125.17 g/mol
InChIキー: OKDZHAQIKCVKFE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Prop-2-yn-1-yl)morpholine is a chemical compound with the CAS Number: 5799-76-8 and a molecular weight of 125.17 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of this compound involves the reaction of morpholine with potassium carbonate and propargyl bromide in methanol at 0℃ . The reaction is stirred for 4 hours, and the resulting white suspension is filtered, washed, and evaporated to yield a colorless oil .


Molecular Structure Analysis

The linear formula of this compound is C7H11NO . The exact mass is 125.084061 .


Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3 . It has a boiling point of 168.1±25.0 °C at 760 mmHg . The compound is very soluble with a solubility of 35.3 mg/ml or 0.282 mol/l .

科学的研究の応用

Synthesis of Biologically Active Compounds

4-(Prop-2-yn-1-yl)morpholine is used as an intermediate in the synthesis of various biologically active heterocyclic compounds. For instance, it is used in the preparation of hydrochloric acid salts like C7H14NO3+·Cl−, which are crucial intermediates for developing these compounds (Mazur, Pitucha, & Rzączyńska, 2007).

QSAR Analysis and Antioxidant Properties

QSAR (Quantitative Structure-Activity Relationship) analysis of this compound derivatives helps in understanding the molecular structure parameters and their impact on antioxidant activities. This understanding is critical for the design of new potential antioxidants (Drapak et al., 2019).

Pharmacophore in PI3K and PIKKs Inhibition

The molecule serves as a privileged pharmacophore for inhibiting PI3K and PIKKs due to its morpholine oxygen. This oxygen atom is key to forming hydrogen bonding interactions and conferring selectivity over a broader kinome (Hobbs et al., 2019).

Development of New Anticonvulsant Agents

It is used in the synthesis of novel hybrid anticonvulsant agents. These agents combine chemical fragments of well-known antiepileptic drugs, demonstrating broad spectra of activity in preclinical seizure models (Kamiński et al., 2015).

Molecular Dynamic Studies

This compound derivatives are subjects of molecular dynamic studies, such as NMR measurements, to understand their dynamic behavior and ring inversion properties. Such studies are vital for comprehending the structural and physicochemical properties of these compounds (Baskar et al., 2013).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name

4-prop-2-ynylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-2-3-8-4-6-9-7-5-8/h1H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDZHAQIKCVKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50902929
Record name NoName_3505
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50902929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5799-76-8
Record name N-Propargylmorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5799-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

To a solution of 7.3g of morpholine (84 mmol) in 80 mL of THF was slowly added 3-bromo-propyne (5.0 g, 42 mmol). A precipitate formed. The reaction was stirred at room temperature for 1 hour. The reaction mixture was then diluted with 300 mL of ethyl acetate (“EtOAc”), and washed sequentially with 2×200 mL water, and 1×100 mL brine. The organic layer was then dried over MgSO4, and concentrated to yield 4-prop-2-ynyl-morpholine as a light yellow liquid (yield. 50%).
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a mixture of cesium carbonate (1.6 g) and morpholine (0.437 ml) in acetone (10 ml) was added propargyl bromide (557 μl of 80% wt. in toluene) dropwise. The mixture was stirred at room temperature for 18 hours. The insoluble material was removed by filtration and the filtrate concentrated. The residue dissolved in ethyl acetate, washed with saturated NaHCO3 solution, dried (magnesium sulfate) and concentrated to yield 3-(4-morpholinyl)-1-propyne as a brown oil (494 mg); NMR Spectrum: (DMSOd6) 2.19 (t, 1H), 2.50 (m, 4H), 3.22 (d, 2H), 3.67 m, 4H).
Name
cesium carbonate
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0.437 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
557 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Preparation of example 246 from Intermediate 147(d) of Example 147 (300 mg, 0.794 mmol) was carried out in three steps in a manner similar to that described for the preparation of Example 233 except that 4-prop-2-ynyl-morpholine was used instead of dimethyl-prop-2-ynyl-amine in step 1. 4-Prop-2-ynyl-morpholine was prepared by refluxing 3-bromo-propyne, morpholine and K2CO3 in tetrahydrofuran for 1 hour. The title compound (34 mg, 0.073 mmol) was obtained as a yellow powder in 18% overall yield.
Name
Intermediate 147(d)
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

Morpholine (100 ml, 1.148 mol) was dissolved in MeOH (1 L) and cooled in ice under nitrogen, then potassium carbonate (120 g, 0.63 mol) and propargyl bromide (124 mL, 1.148 mol) were added while stirring in ice. Stirring without cooling was continued for 4 h. The white suspension was filtered through paper and the solids were washed with MeOH (100 ml) and the MeOH was carefully evaporated. The white precipitate was suspended in DCM (400 ml), filtered through paper, and carefully evaporated. Finally the oil was distilled at 60° C./16 mbar. One obtained 100 g (70%) of a colorless oil.
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
Quantity
124 mL
Type
reactant
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Prop-2-yn-1-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(Prop-2-yn-1-yl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(Prop-2-yn-1-yl)morpholine
Reactant of Route 4
Reactant of Route 4
4-(Prop-2-yn-1-yl)morpholine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-(Prop-2-yn-1-yl)morpholine
Reactant of Route 6
4-(Prop-2-yn-1-yl)morpholine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。